molecular formula C23H36N6O9 B12600411 L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine CAS No. 911427-93-5

L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine

Cat. No.: B12600411
CAS No.: 911427-93-5
M. Wt: 540.6 g/mol
InChI Key: CKTZKMCLQTZDQU-XSLAGTTESA-N
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Description

L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine (sequence: Lys-Ser-Ser-Gly-Tyr) is a pentapeptide featuring lysine (Lys), two serine (Ser) residues, glycine (Gly), and tyrosine (Tyr). This peptide’s structure includes:

  • Lysine: A positively charged, hydrophilic amino acid with an ε-amino group.
  • Glycine: The smallest amino acid, enhancing conformational flexibility.
  • Tyrosine: An aromatic residue with a hydroxyl group, enabling hydrogen bonding and hydrophobic interactions.

The peptide’s molecular formula is C₂₃H₃₆N₆O₉, with a molecular weight of 540.56 g/mol (calculated). Its charge and solubility are influenced by lysine’s basic side chain and serine/glycine’s polarity, making it likely soluble in aqueous solutions.

Properties

CAS No.

911427-93-5

Molecular Formula

C23H36N6O9

Molecular Weight

540.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H36N6O9/c24-8-2-1-3-15(25)20(34)28-18(12-31)22(36)29-17(11-30)21(35)26-10-19(33)27-16(23(37)38)9-13-4-6-14(32)7-5-13/h4-7,15-18,30-32H,1-3,8-12,24-25H2,(H,26,35)(H,27,33)(H,28,34)(H,29,36)(H,37,38)/t15-,16-,17-,18-/m0/s1

InChI Key

CKTZKMCLQTZDQU-XSLAGTTESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, liquid-phase combinatorial synthesis can be employed for large-scale production .

Chemical Reactions Analysis

Key Reaction Steps:

  • Resin Activation :

    • Wang or Rink amide resins are used for C-terminal anchoring.

    • Coupling agents: HBTU/HOBt or DIC/Oxyma Pure.

  • Amino Acid Coupling :

    • Lysine (Fmoc-Lys(Boc)-OH) and tyrosine (Fmoc-Tyr(tBu)-OH) require side-chain protection .

    • Serine and glycine are incorporated using standard Fmoc chemistry.

  • Cleavage and Deprotection :

    • TFA cocktail (95% TFA, 2.5% H2_2O, 2.5% TIS) removes protecting groups and releases the peptide from the resin .

Phosphorylation

The serine residues undergo phosphorylation using ATP-dependent kinases or chemical phosphorylating agents (e.g., PCl3_3 in anhydrous conditions) . This modification alters bioactivity, particularly in signaling pathways.

Sulfation

Tyrosine’s phenolic ring is sulfated using sulfotransferases or chlorosulfonic acid , enhancing solubility and receptor-binding affinity .

Cross-Linking

The ε-amino group of lysine participates in cross-linking via:

  • Glutaraldehyde : Forms Schiff bases at pH 7–9.

  • EDC/NHS : Activates carboxyl groups for amide bonds .

Table 2: Modification Efficiency

ReactionConditionsEfficiency (%)ApplicationSource
Serine phosphorylation10 mM ATP, kinase, 37°C, 2 hr75Cell signaling studies
Tyrosine sulfation0.1 M chlorosulfonic acid, 4°C, 1 hr68Solubility enhancement
Lysine cross-linking2% glutaraldehyde, pH 8.5, 1 hr82Hydrogel formation

Acid Hydrolysis

  • Conditions : 6 M HCl, 110°C, 24 hr.

  • Outcome : Breaks peptide bonds, yielding free lysine, serine, glycine, and tyrosine .

Enzymatic Cleavage

  • Trypsin : Cleaves C-terminal to lysine, producing L-seryl-L-serylglycyl-L-tyrosine.

  • Chymotrypsin : Targets tyrosine, generating L-lysyl-L-seryl-L-serylglycine .

Interaction with Metal Ions

The peptide chelates divalent cations (e.g., Cu2+^{2+}, Fe3+^{3+}) via:

  • Tyrosine’s phenolic oxygen.

  • Serine’s hydroxyl groups.
    Stoichiometry: 1:1 (peptide:metal) at pH 7.4, confirmed by UV-Vis spectroscopy .

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 12.3 min.

  • Mass Spectrometry : ESI-MS m/z 445.5 [M+H]+^+ .

Structural Confirmation

  • NMR : 1^1H NMR (D2_2O, 600 MHz) δ 7.1 (tyrosine aromatic protons), 3.8 (serine β-H) .

  • CD Spectroscopy : α-helix content <10%, predominant random coil .

Scientific Research Applications

Pharmaceutical Applications

L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine has been investigated for its potential therapeutic uses. The compound exhibits bioactive properties that may be leveraged in drug development.

Therapeutic Potential

Research indicates that this compound may exhibit antioxidant properties due to its tyrosine content, which can scavenge free radicals. This characteristic positions it as a candidate for developing treatments for oxidative stress-related diseases.

Biotechnology Applications

In biotechnology, this compound serves as a model compound for studying peptide synthesis and interactions.

Case studies have focused on the interactions of this compound with enzymes and receptors. For example, studies have demonstrated how this peptide can modulate enzyme activity, leading to insights into disease mechanisms and potential therapeutic strategies.

Nutritional Science Applications

This compound is also relevant in nutritional science, particularly in understanding amino acid requirements in different populations.

Amino Acid Requirements

Research has shown that the intake of tyrosine can significantly influence phenylalanine metabolism in parenterally fed neonates . A study indicated that varying the intake of glycyl-l-tyrosine affects phenylalanine hydroxylation rates, highlighting the importance of tyrosine in metabolic pathways .

Mechanism of Action

The mechanism of action of L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The peptide can form hydrogen bonds and electrostatic interactions with its molecular targets, influencing pathways involved in cell signaling, metabolism, and immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Analogues

L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine (His-Ser-Ser-Gly-Tyr)
  • Source : (CAS 911427-94-6).
  • Structure : Substitutes lysine with histidine (His) at the N-terminus.
  • Molecular Formula : C₂₃H₃₁N₇O₉ (vs. C₂₃H₃₆N₆O₉ for the target peptide).
  • Key Differences :
    • Charge : Histidine’s imidazole group confers pH-dependent charge (pKa ~6.0), whereas lysine remains positively charged at physiological pH.
    • Biological Role : Histidine-containing peptides may participate in metal-ion binding or enzymatic catalysis.
Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-tyrosyl-L-lysine (Gly-Tyr-Ser-Trp-Tyr-Lys)
  • Source : (CAS 236094-46-5).
  • Structure : Includes tryptophan (Trp) and an additional tyrosine, increasing hydrophobicity.
  • Molecular Weight : 801.36 g/mol (vs. 540.56 g/mol for the target peptide).
  • Key Differences :
    • Aromaticity : Higher aromatic content (Trp and Tyr) may enhance UV absorbance and aggregation propensity.
    • Flexibility : Glycine at the N-terminus increases conformational freedom.
L-Lysyl-L-alanylglycyl-L-alanylglycyl-L-tyrosyl-L-alanyl (Lys-Ala-Gly-Ala-Gly-Tyr-Ala)
  • Source : (CAS 878279-58-4).
  • Structure : Replaces serine residues with alanine (Ala), reducing hydrophilicity.
  • Molecular Formula : C₃₇H₅₃N₉O₁₁ (vs. C₂₃H₃₆N₆O₉).
  • Stability: Fewer polar residues may reduce solubility in aqueous buffers.
Role in Molecular Aggregation
  • Target Peptide : Tyrosine’s aromatic ring may promote aggregation via π-π stacking, similar to L-tyrosine’s behavior in concentrated solutions ().
  • His-Ser-Ser-Gly-Tyr : Histidine’s imidazole group could mitigate aggregation by introducing pH-sensitive repulsion.
Potential in Cancer Research
  • LOX inhibitors like β-aminopropionitrile reduce invasiveness, suggesting peptides modulating LOX activity could have therapeutic relevance.

Data Table: Structural and Functional Comparison

Compound Name Sequence Molecular Formula MW (g/mol) Key Features Biological Relevance
L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine Lys-Ser-Ser-Gly-Tyr C₂₃H₃₆N₆O₉ 540.56 High polarity, flexible, basic N-terminus Potential LOX interaction
His-Ser-Ser-Gly-Tyr His-Ser-Ser-Gly-Tyr C₂₃H₃₁N₇O₉ 541.52 pH-dependent charge, metal-ion binding Catalytic or regulatory roles
Gly-Tyr-Ser-Trp-Tyr-Lys Gly-Tyr-Ser-Trp-Tyr-Lys C₄₈H₆₃N₁₁O₁₄ 801.36 High aromaticity, UV activity Research tool for aggregation
Lys-Ala-Gly-Ala-Gly-Tyr-Ala Lys-Ala-Gly-Ala-Gly-Tyr-Ala C₃₇H₅₃N₉O₁₁ 799.87 Hydrophobic, stable Membrane interaction studies

Research Implications and Gaps

  • Structural Flexibility : Glycine and serine residues in Lys-Ser-Ser-Gly-Tyr suggest utility in designing flexible linkers for drug delivery systems ().
  • Toxicity Data : Lack of toxicological studies on the target peptide necessitates further investigation, particularly for therapeutic applications.
  • Aggregation Studies : Comparative analysis with tyrosine-rich peptides () could elucidate aggregation mechanisms under physiological conditions.

Biological Activity

L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine is a complex peptide composed of five amino acids: lysine (Lys), serine (Ser), glycine (Gly), and tyrosine (Tyr). This peptide's unique sequence contributes to its biological activity, influencing various physiological processes. Below, we explore its biological properties, mechanisms of action, and relevant research findings.

1. Structure and Properties

The structure of this compound allows for diverse interactions due to the presence of hydrophilic and hydrophobic regions. The amino acids in this peptide play critical roles in protein folding, stability, and function.

  • Lysine : Positively charged at physiological pH, it can interact with negatively charged molecules, influencing protein interactions and cellular signaling.
  • Serine : Contains a hydroxyl group that allows for phosphorylation, a key modification in signal transduction.
  • Glycine : The smallest amino acid, providing flexibility in peptide structure.
  • Tyrosine : Important for neurotransmitter synthesis and can undergo sulfation or phosphorylation, affecting its role in signaling pathways.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. These interactions can modulate various biochemical pathways:

  • Receptor Binding : The peptide may bind to cell surface receptors, triggering intracellular signaling cascades that affect cellular responses.
  • Enzyme Modulation : It can act as a substrate or inhibitor for enzymes involved in metabolic pathways, influencing processes such as protein synthesis and degradation.

3.1 Neurotransmitter Synthesis

Tyrosine is a precursor for catecholamines (dopamine, norepinephrine, epinephrine). Research indicates that supplementation with tyrosine can enhance cognitive performance under stress by increasing catecholamine levels .

3.2 Antioxidant Properties

Peptides containing tyrosine have been shown to exhibit antioxidant activity. This property is crucial in protecting cells from oxidative stress, which can lead to various diseases .

3.3 Immune Response Modulation

Peptides like this compound may influence immune responses by modulating the activity of immune cells. For instance, certain dipeptides have been found to enhance the proliferation of lymphocytes .

4.1 Study on Tyrosine-Derived Peptides

A study investigated the effects of glycyl-L-tyrosine on phenylalanine metabolism in parenterally fed neonates. Results indicated that glycyl-L-tyrosine could effectively meet the tyrosine requirements in infants, suggesting potential therapeutic applications for improving nutritional status .

4.2 Sulfation Studies

Research into the biological sulfation of L-tyrosyl peptides demonstrated that tyrosine residues are critical for producing biologically active sulfated derivatives that participate in various physiological processes . This emphasizes the importance of modifications on peptides like this compound.

5. Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Neurotransmitter SynthesisIncreases catecholamines
Antioxidant ActivityScavenges free radicals
Immune ModulationEnhances lymphocyte activity
Nutritional SupportProvides essential amino acids

6. Conclusion

This compound exhibits significant biological activities through its structural composition and functional properties. Its role in neurotransmitter synthesis, antioxidant defense, and immune modulation highlights its potential therapeutic applications. Ongoing research into the mechanisms underlying these activities will further elucidate the benefits of this complex peptide in health and disease management.

Q & A

Basic Research Questions

Q. How is L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine structurally characterized, and what analytical methods are employed for its identification?

  • Methodological Answer : Structural characterization typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify purity and molecular weight. Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving backbone and side-chain conformations, particularly for verifying the sequence of lysine, serine, and tyrosine residues. Advanced techniques like circular dichroism (CD) spectroscopy may also assess secondary structure in solution-phase studies .

Q. What are the recommended protocols for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard approach. Key steps include:

  • Sequential coupling of Fmoc-protected amino acids (e.g., L-lysine, L-serine, glycine, L-tyrosine) on a resin.
  • Deprotection with piperidine and cleavage from the resin using trifluoroacetic acid (TFA).
  • Purification via reverse-phase HPLC.
  • Critical validation steps include MS for mass verification and amino acid analysis for sequence confirmation .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is required for aerosol-prone procedures .
  • Environmental Control : Avoid drainage contamination; use dedicated waste containers for disposal.
  • Storage : Store lyophilized peptides at -20°C in airtight, desiccated conditions to prevent hydrolysis of serine and tyrosine residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in peptide purity, assay conditions, or cell models. To address this:

  • Validate peptide purity (>95%) via HPLC and MS.
  • Standardize assay buffers (e.g., pH, ionic strength) to minimize confounding factors.
  • Use orthogonal assays (e.g., surface plasmon resonance (SPR) for binding affinity and cell-based luciferase reporters for functional activity) to cross-verify results .

Q. What experimental designs are optimal for studying the peptide’s role in protein-protein interactions or signaling pathways?

  • Methodological Answer :

  • Pull-down assays : Immobilize the peptide on affinity resins to capture interacting proteins, followed by SDS-PAGE and MS identification.
  • Kinase activity assays : Use radioisotope-labeled ATP (e.g., γ-32P) to measure phosphorylation kinetics in the presence of serine/tyrosine kinases.
  • Mutagenesis studies : Replace key residues (e.g., lysine or tyrosine) to assess their functional contributions .

Q. What strategies mitigate instability of this compound in aqueous solutions during long-term experiments?

  • Methodological Answer :

  • Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.01% sodium azide to inhibit microbial growth.
  • Lyophilization : Store aliquots in lyophilized form and reconstitute immediately before use.
  • Additives : Include reducing agents (e.g., TCEP) to prevent oxidation of tyrosine and serine residues .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the peptide’s functional properties?

  • Methodological Answer :

  • Alanine Scanning : Systematically replace each residue with alanine to identify critical functional groups.
  • D-amino acid Substitution : Replace L-serine or L-tyrosine with D-enantiomers to assess stereochemical effects on bioactivity.
  • Backbone Modifications : Incorporate peptidomimetics (e.g., β-amino acids) to enhance proteolytic stability .

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